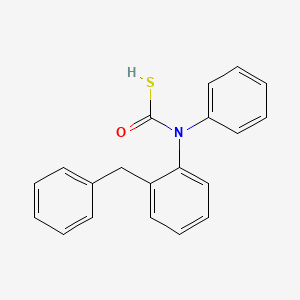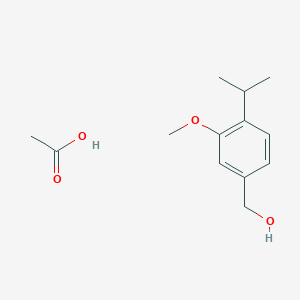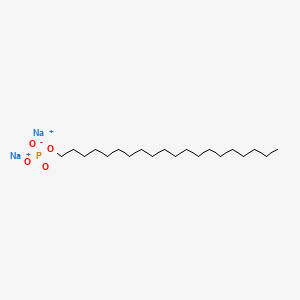
1-Eicosanol, phosphate, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Eicosanol, phosphate, sodium salt is a chemical compound that combines the long-chain fatty alcohol 1-eicosanol with a phosphate group and sodium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Eicosanol, phosphate, sodium salt can be synthesized through the phosphorylation of 1-eicosanol. The reaction typically involves the use of phosphorus oxychloride (POCl3) or phosphoric acid (H3PO4) as the phosphorylating agents. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale phosphorylation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Eicosanol, phosphate, sodium salt can undergo various chemical reactions, including:
Oxidation: The alcohol group in 1-eicosanol can be oxidized to form a ketone or carboxylic acid.
Reduction: The phosphate group can be reduced under specific conditions to form different phosphorus-containing compounds.
Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Ion-exchange resins or solutions of other metal salts can facilitate cation exchange.
Major Products Formed:
Oxidation: Eicosanoic acid or eicosanone.
Reduction: Various reduced phosphorus compounds.
Substitution: Compounds with different cations, such as potassium or calcium salts.
Applications De Recherche Scientifique
1-Eicosanol, phosphate, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Investigated for its potential role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic effects, including its use as a drug delivery agent.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of 1-eicosanol, phosphate, sodium salt involves its interaction with biological membranes. The long hydrophobic chain of 1-eicosanol integrates into lipid bilayers, while the phosphate group interacts with the polar head groups of membrane lipids. This dual interaction can influence membrane fluidity and permeability, potentially affecting various cellular processes.
Comparaison Avec Des Composés Similaires
- 1-Octadecanol, phosphate, sodium salt
- 1-Docosanol, phosphate, sodium salt
- 1-Hexadecanol, phosphate, sodium salt
Comparison: 1-Eicosanol, phosphate, sodium salt is unique due to its specific chain length (20 carbon atoms), which imparts distinct physical and chemical properties compared to shorter or longer chain analogs. This specific chain length can influence its solubility, melting point, and interaction with biological membranes, making it suitable for particular applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
68186-38-9 |
|---|---|
Formule moléculaire |
C20H41Na2O4P |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
disodium;icosyl phosphate |
InChI |
InChI=1S/C20H43O4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;;/h2-20H2,1H3,(H2,21,22,23);;/q;2*+1/p-2 |
Clé InChI |
PNWUDAUTDZZNGB-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


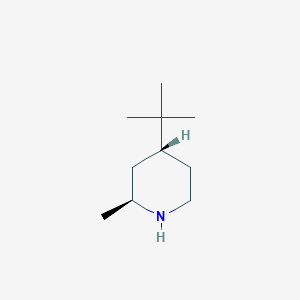
![1-[(Triethoxysilyl)methyl]piperazine](/img/structure/B14465174.png)
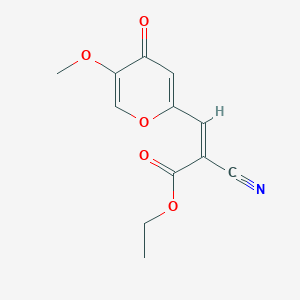
![N-[2-(Prop-2-en-1-yl)phenyl]methanesulfonamide](/img/structure/B14465183.png)

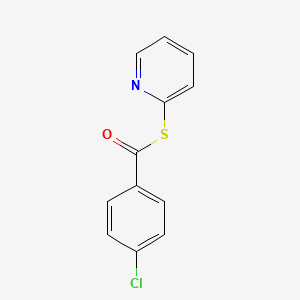

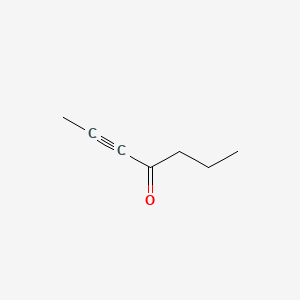

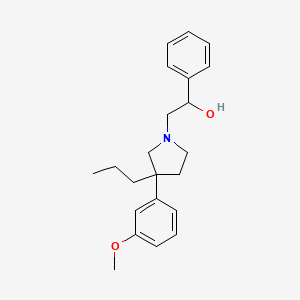

![1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol](/img/structure/B14465223.png)
